molecular formula C31H32N4O3S B2854075 N-cyclopentyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115360-48-9

N-cyclopentyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2854075
CAS RN: 1115360-48-9
M. Wt: 540.68
InChI Key: PQLSTJAVOZUSHK-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H32N4O3S and its molecular weight is 540.68. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceuticals Development

The quinazolinone and benzamide moieties present in the compound are commonly found in pharmaceuticals. They can be used to synthesize various heterocyclic systems that have potential therapeutic effects, including antifungal, antibacterial, and anticancer properties .

Agricultural Chemicals

Compounds with similar structures have been utilized in the development of fungicides and herbicides. The specific functionalities within the compound can be tailored to target certain pests or weeds, thereby protecting crops and improving agricultural yield .

Molecular Docking Studies

The compound’s structure allows it to bind with various biological targets, making it useful for molecular docking studies. These studies can help in the design of new drugs by understanding the interaction between the compound and target molecules .

Biological Evaluation

The compound can be used for biological evaluation, where its bioactivity is assessed against a range of biological targets. This can lead to the discovery of new biological pathways or therapeutic targets .

Material Science

Benzamide derivatives have applications in material science, particularly in the development of novel materials with specific optical or electrical properties. The compound could be used as a precursor for materials that have applications in electronics or photonics .

Green Chemistry

The compound can be synthesized using green chemistry principles, employing environmentally benign solvents and reagents. This approach minimizes the environmental impact of chemical synthesis and aligns with sustainable development goals .

Chemical Education

Due to its complex structure, the compound can serve as an excellent case study in chemical education, particularly in organic synthesis and reaction mechanisms. It provides a practical example of multi-step synthesis and the use of NMR and IR spectroscopy for structural determination .

Analytical Chemistry

The compound’s unique spectral properties can be utilized in analytical chemistry for the development of new assays or diagnostic tools. It could be used as a standard or reagent in chromatography or spectrometry-based methods .

properties

IUPAC Name

N-cyclopentyl-4-[[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3S/c1-20-15-21(2)17-25(16-20)32-28(36)19-39-31-34-27-10-6-5-9-26(27)30(38)35(31)18-22-11-13-23(14-12-22)29(37)33-24-7-3-4-8-24/h5-6,9-17,24H,3-4,7-8,18-19H2,1-2H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLSTJAVOZUSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-((2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

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